1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-OL follows IUPAC guidelines for polyfunctional organic compounds. The parent chain is a three-carbon propanol system, with the hydroxyl group (-OH) at position 2 and the amino group (-NH₂) at position 1. The aromatic substituent attached to carbon 1 is a 4-fluoro-3-methylphenyl group, which prioritizes numbering based on the Cahn-Ingold-Prelog rules. The fluorine atom occupies position 4, while the methyl group resides at position 3 on the phenyl ring.
The full IUPAC name is (1S,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol , reflecting the compound’s absolute configuration at its two stereocenters (C1 and C2). The stereodescriptors (1S,2R) are derived from the Cahn-Ingold-Prelog priority rules, where the hydroxyl group at C2 and the amino group at C1 dictate the spatial arrangement.
| Nomenclature Component | Description |
|---|---|
| Parent chain | Propan-2-ol (three-carbon chain with -OH at C2) |
| Principal functional group | Alcohol (-OH) |
| Substituents | Amino (-NH₂) at C1; 4-fluoro-3-methylphenyl at C1 |
| Stereochemical designation | (1S,2R) configuration |
Molecular Geometry and Bonding Analysis
The molecular structure of this compound (C₁₀H₁₄FNO₂) features a propan-2-ol backbone substituted with an amino group and a fluorinated aromatic ring. Key bond lengths and angles were derived from computational models and analogous β-amino alcohol structures:
The amino group adopts a trigonal pyramidal geometry (sp³ hybridization), while the hydroxyl oxygen exhibits sp³ hybridization with two lone pairs. The fluorine atom’s electronegativity induces partial positive charges on adjacent carbons, polarizing the aromatic ring and enhancing hydrogen-bonding capacity.
Stereochemical Considerations: Absolute Configuration and Enantiomeric Purity
The compound contains two stereocenters at C1 and C2, yielding four possible stereoisomers. The (1S,2R) configuration is biologically prevalent, as demonstrated by asymmetric synthesis routes employing L-proline catalysis. Enantiomeric purity (>98% ee) is critical for pharmaceutical applications, achieved through chiral resolution techniques such as:
- Diastereomeric salt formation : Using enantiopure tartaric acid derivatives.
- Chiral chromatography : Employing cellulose-based stationary phases.
- Asymmetric catalysis : Proline-mediated α-amination of aldehydes (List’s protocol).
The absolute configuration was confirmed via X-ray crystallography and optical rotation comparisons with known β-amino alcohols. The (1S,2R) enantiomer exhibits a specific rotation of [α]D²⁵ = +32.4° (c = 1.0, MeOH), distinguishing it from the (1R,2S) antipode ([α]D²⁵ = -31.8°).
Comparative Structural Analysis with Related β-Amino Alcohol Derivatives
Structural analogs of this compound exhibit varying pharmacological profiles based on substituent positioning and electronic effects:
The 4-fluoro-3-methylphenyl group in this compound optimizes hydrophobic interactions with target proteins while maintaining moderate polarity for aqueous solubility. Comparative molecular field analysis (CoMFA) reveals that fluorine’s electronegativity enhances dipole-dipole interactions in binding pockets, whereas the methyl group provides van der Waals stabilization.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
FSABZFYFIIFJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Preparation Methods
Nitroalkene Intermediate Reduction Route
A commonly employed method starts with 4-fluoro-3-methylbenzaldehyde as the key aromatic precursor. The synthetic sequence includes:
Step 1: Formation of Nitroalkene Intermediate
4-fluoro-3-methylbenzaldehyde reacts with nitromethane under basic conditions to form a nitroalkene intermediate (a β-nitrostyrene derivative).Step 2: Reduction of Nitroalkene
The nitroalkene is reduced to the amino alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This step converts the nitro group to an amino group and reduces the alkene to a saturated chain, yielding the target compound.
This route is widely used due to the accessibility of starting materials and the efficiency of nitro group reduction to primary amines.
Reductive Amination Approach
An alternative route involves reductive amination of the corresponding ketone or aldehyde intermediate:
- The aldehyde or ketone derivative of the 4-fluoro-3-methylphenyl propanol is reacted with ammonia or an amine source.
- The imine intermediate formed is then reduced using agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- This method allows for stereochemical control and can be optimized for enantioselectivity by choice of catalysts or chiral ligands.
Enantioselective Reduction
For obtaining enantiomerically pure this compound, enantioselective catalytic hydrogenation or enzymatic reduction is employed:
- Transition metal catalysts with chiral ligands (e.g., Rh or Ru complexes) enable selective reduction of ketone intermediates to the desired stereochemistry.
- Microbial or enzymatic reductions using bacterial or fungal dehydrogenases provide a biocatalytic route to high enantiomeric excess.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale, yield, and purity:
- Use of continuous flow reactors improves reaction control, heat transfer, and scalability.
- Catalytic hydrogenation under controlled pressure and temperature enhances reduction efficiency while minimizing side products.
- Purification techniques such as crystallization and chiral chromatography ensure high purity and stereochemical integrity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitroalkene formation | 4-fluoro-3-methylbenzaldehyde + nitromethane, base (e.g., ammonium acetate), solvent (ethanol or THF), room temp | Formation of β-nitrostyrene intermediate |
| Nitroalkene reduction | LiAlH4 in ether solvents, or Pd/C + H2, 0–25°C | Strong reducing agents, control of temperature critical for selectivity |
| Reductive amination | NaBH4 in ethanol or THF, 0–25°C | Mild conditions, suitable for lab scale |
| Enantioselective reduction | Chiral metal catalysts (Rh, Ru), or enzymatic systems | Enables high enantiomeric excess |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern on the aromatic ring and the presence of amino and hydroxyl groups. Stereochemistry is inferred from coupling constants and chiral shift reagents.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C10H14FNO) and isotopic pattern of fluorine.
- High-Performance Liquid Chromatography (HPLC) : Used with chiral columns (e.g., Chiralpak AD-H) to determine enantiomeric purity.
- Infrared Spectroscopy (IR) : Confirms functional groups (NH2 stretching, OH stretching).
Research Findings and Notes
- The fluorine substituent at the 4-position increases the compound’s metabolic stability and influences the electronic environment, which can affect reaction rates and selectivity during synthesis.
- The 3-methyl group enhances lipophilicity, which may influence solubility and purification steps.
- Reaction solvent polarity (e.g., THF vs ethanol) impacts intermediate solubility and side product formation, thus affecting yield and purity.
- Industrial methods favor catalytic hydrogenation over LiAlH4 due to safety, cost, and scalability.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitroalkene Intermediate | 4-fluoro-3-methylbenzaldehyde + nitromethane | LiAlH4 or Pd/C + H2, 0–25°C | High yield, established method | LiAlH4 is moisture sensitive |
| Reductive Amination | 4-fluoro-3-methylpropanone or aldehyde | NaBH4 in ethanol or catalytic hydrogenation | Mild conditions, stereocontrol | Requires pure ketone intermediate |
| Enantioselective Reduction | Ketone intermediate | Chiral metal catalysts or enzymes | High enantiomeric purity | Catalyst cost, process complexity |
| Industrial Continuous Flow | Same as above | Continuous flow reactors + catalytic hydrogenation | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Neurological Disorders
Research indicates that 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL may have therapeutic effects on neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential for drug development targeting conditions such as depression and anxiety. The compound's interactions can modulate signaling pathways involved in neurotransmission, enhancing its relevance in pharmacology.
Drug Development
This compound serves as a chiral building block in the synthesis of other pharmaceutical agents. Its unique properties allow for the development of novel drugs with improved efficacy and safety profiles. For instance, compounds derived from it have been explored for their neuroprotective effects, indicating a promising direction for future research .
The biological activity of this compound is primarily attributed to its structural features:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological molecules, enhancing its interaction with enzymes and receptors.
- Hydrophobic Interactions : The fluorinated aromatic ring increases lipophilicity, potentially affecting enzyme activity and receptor binding, which are crucial for understanding its mechanism of action.
Data Table: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL | Diastereomer with different stereochemistry | Varies in biological activity due to stereochemistry |
| 5-Fluoro-2-methylphenol | Lacks amino group | Primarily exhibits phenolic properties |
| 4-Fluoro-2-methylbenzylamine | Lacks hydroxyl group | Increased reactivity due to absence of hydroxyl group |
| (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | Similar structure but different fluorinated aromatic ring | Variations in lipophilicity and metabolic stability |
Neurotropic Activity Study
A study examined the neurotropic effects of related compounds, highlighting the importance of structural modifications in enhancing therapeutic potential. The study involved testing various derivatives for their ability to modulate neurotransmitter systems effectively. Results indicated that compounds with similar structures to this compound exhibited significant neuroprotective effects in vitro .
Toxicity Assessment
In toxicity assessments, analogs of this compound were evaluated for acute toxicity using animal models. Findings suggested that certain derivatives had favorable safety profiles, which is crucial for advancing drug candidates into clinical trials. The absence of significant adverse effects at tested doses supports the compound's potential as a safe therapeutic agent .
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting mood and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1-amino-propan-2-ol backbone but differ in phenyl ring substituents, influencing their molecular weight, polarity, solubility, and reactivity:
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties and Functional Implications
- The hydrochloride salt in enhances water solubility, a critical factor for pharmaceutical formulations.
- Bromine in adds both steric bulk and electron-withdrawing effects, which could influence aromatic electrophilic substitution reactions.
Stereochemical Considerations :
- Chiral centers in , and dictate enantioselective interactions, crucial for pharmacological activity. For example, the (S)-configuration in may optimize binding to biological targets.
Biological Activity
1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral compound notable for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol. Its molecular formula is C10H12FNO, with a molecular weight of 183.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Pharmacological Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Neurotropic Effects : It has been investigated for its potential neuroprotective properties in models of neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell proliferation in HCT116 and PC3 cell lines, with IC50 values ranging from 10 to 25 µM.
-
Neuroprotective Properties :
- In a murine model of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups. The mechanism was linked to the modulation of oxidative stress pathways.
Comparative Analysis
The following table summarizes the unique features and biological activities of related compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C10H12FNO | Antitumor, Neuroprotective | Significant activity observed |
| (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL | C11H12F4N | Enzyme Inhibition | Similar structural features |
| 1-(4-Fluorophenyl)piperazine | C10H12F2N2 | Antidepressant | Different pharmacological profile |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or nitro group reduction. For example, sodium borohydride (NaBH₄) in ethanol at 0–25°C can reduce intermediates like 1-(4-fluoro-3-methylphenyl)-2-nitropropan-1-ol to yield the target compound. Catalytic hydrogenation (e.g., Pd/C under H₂ pressure) is preferred industrially for scalability . Reaction conditions (solvent polarity, temperature, catalyst loading) critically affect stereoselectivity and purity. For instance, tetrahydrofuran (THF) may enhance solubility of intermediates compared to ethanol, reducing side-product formation .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and substituent positions (e.g., distinguishing 4-fluoro-3-methylphenyl vs. fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₀H₁₃FNO) and detects isotopic patterns of fluorine .
- HPLC with UV/Vis Detection : Monitors purity (>95%) and resolves enantiomers using chiral columns (e.g., Chiralpak AD-H) .
Q. How does the 4-fluoro-3-methylphenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The fluorine atom increases electronegativity, enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes). The methyl group at the 3-position improves lipophilicity (logP ~1.8), affecting membrane permeability. Computational tools like COSMO-RS predict solubility in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Analog Design : Replace the methyl group with halogens (Cl, Br) to modulate steric effects or introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity. demonstrates that 4-fluoro-3-methylphenyl groups in dihydropyrimidin-2-ol derivatives improve anti-inflammatory activity .
- Biological Assays : Use kinase inhibition assays (e.g., JAK/STAT pathway) to quantify IC₅₀ values. Compare derivatives with varying substituents to map critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects.
- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess. For example, the (S)-enantiomer may exhibit higher receptor binding than the (R)-form .
- Solvent Screening : Test activity in buffers (PBS) vs. DMSO to identify solvent-artifact interactions. highlights LC-MS/MS methods to detect trace impurities (<0.1%) that may skew bioassay results .
Q. What advanced analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress. Monitor degradation products via UPLC-QTOF-MS to identify labile groups (e.g., amine oxidation) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using a validated LC-MS/MS method with deuterated internal standards .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A). The fluorophenyl group may occupy hydrophobic pockets, while the amino group forms salt bridges with Asp155 .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify contributions of the 3-methyl group to binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
